molecular formula C22H20N2O6 B11022669 1-(2,5-dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

1-(2,5-dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide

Cat. No.: B11022669
M. Wt: 408.4 g/mol
InChI Key: SBZSDXABDWXQFH-UHFFFAOYSA-N
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Description

1-(2,5-dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a chromenyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the chromenyl and dimethoxyphenyl groups. Common reagents used in these reactions include:

    Pyrrolidine: The core structure is synthesized using cyclization reactions.

    2,5-Dimethoxybenzaldehyde: Used to introduce the dimethoxyphenyl group.

    Chromone derivatives: Utilized to attach the chromenyl group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: To accelerate reaction rates.

    Solvents: To dissolve reactants and control reaction environments.

    Temperature and Pressure Control: To ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating specific enzymes.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Affecting biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C22H20N2O6

Molecular Weight

408.4 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-5-oxo-N-(2-oxochromen-6-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C22H20N2O6/c1-28-16-5-7-19(29-2)17(11-16)24-12-14(10-20(24)25)22(27)23-15-4-6-18-13(9-15)3-8-21(26)30-18/h3-9,11,14H,10,12H2,1-2H3,(H,23,27)

InChI Key

SBZSDXABDWXQFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

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